OXA-01
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OXA-01 是一种低分子量、口服生物利用度高的化合物,可作为雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2 的有效抑制剂。雷帕霉素靶蛋白是磷脂酰肌醇 3-激酶/蛋白激酶 B/雷帕霉素靶蛋白信号通路中的核心节点,对调节细胞生长、增殖和存活至关重要。 This compound 已显示出显著的抗肿瘤活性,并正在研究其在癌症治疗中的潜力 .
科学研究应用
OXA-01 具有广泛的科学研究应用。在化学领域,它被用作工具化合物来研究雷帕霉素靶蛋白信号通路。 在生物学和医学领域,this compound 正在研究其在增强癌细胞凋亡方面的潜力,特别是在对常规化疗药物有抵抗力的卵巢癌细胞系中 . 此外,this compound 在减少肿瘤中血管内皮生长因子的产生方面显示出前景,这与血管萌发减少和抗血管生成作用有关 .
作用机制
OXA-01 通过抑制雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2 的激酶活性发挥作用。这种抑制会导致蛋白激酶 B(雷帕霉素靶蛋白复合物的下游效应物)的磷酸化减少。 通过阻断雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2,this compound 有效地破坏了细胞生长和生存通路,导致癌细胞凋亡增加 .
生化分析
Biochemical Properties
OXA-01 plays a crucial role in biochemical reactions by inhibiting mTORC1 and mTORC2 with IC50 values of 11 and 29 nM, respectively . This inhibition leads to a reduction in VEGF production in tumors, which is associated with decreased vessel sprouting . The compound interacts with mTOR, a key protein involved in cell growth, proliferation, and survival, by binding to its active site and preventing its activation. This interaction disrupts the downstream signaling pathways that are essential for cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTORC1 and mTORC2, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The inhibition of mTORC1 leads to a decrease in protein synthesis and cell growth, while the inhibition of mTORC2 affects cell survival and cytoskeletal organization. These effects collectively contribute to the compound’s ability to reduce tumor growth and angiogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mTOR, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as S6K1 and Akt, which are critical for cell growth and survival. Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors regulated by mTOR signaling. These molecular interactions and changes in gene expression are central to the compound’s biochemical and cellular effects.
准备方法
OXA-01 的合成涉及几个关键步骤。主要合成路线包括烯丙醇的碘环化反应形成氧杂螺环化合物。 该方法已被证明可以提高水溶性和降低亲脂性 . This compound 的工业生产方法仍在开发中,但该化合物的合成通常涉及使用先进的有机合成技术以确保高纯度和产率 .
化学反应分析
OXA-01 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原则会产生脱氧产物 .
相似化合物的比较
OXA-01 独特之处在于它能够抑制雷帕霉素靶蛋白复合物 1 和雷帕霉素靶蛋白复合物 2,而其他抑制剂如雷帕霉素则选择性地抑制雷帕霉素靶蛋白复合物 1。这种双重抑制导致更明显的抗肿瘤和抗血管生成作用。 类似的化合物包括雷帕霉素、依维莫司和西罗莫司,它们也是雷帕霉素靶蛋白抑制剂,但在选择性和功效方面有所不同 .
属性
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of OXA-01 and how does it differ from rapamycin?
A: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of both mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2. [] This dual inhibition distinguishes it from rapamycin, which primarily inhibits mTORC1. By targeting both complexes, this compound achieves more complete inhibition of the mTOR pathway, affecting downstream signaling cascades involved in cell growth, proliferation, survival, and angiogenesis. [, ] One crucial downstream effect is the attenuation of 4E-binding protein 1 (4E-BP1) phosphorylation, a key regulator of the translation of growth factors like vascular endothelial growth factor (VEGF). []
Q2: How does the inhibition of VEGF production by this compound contribute to its antitumor activity?
A: this compound significantly reduces VEGF production in tumors, leading to decreased vessel sprouting and normalization of vascular architecture. [] This contrasts with the selective VEGFR inhibitor OSI-930, which causes significant vascular regression but does not reduce tumor VEGF levels. [] Importantly, while tumor vessels rapidly regrow after stopping OSI-930 treatment, this regrowth is significantly reduced by this compound, highlighting its role in suppressing angiogenesis. []
Q3: What is the preclinical evidence supporting the combined use of this compound with a VEGFR inhibitor?
A: Combining this compound with a VEGFR inhibitor like OSI-930 demonstrates synergistic antitumor effects in preclinical models. [] This combination leads to enhanced tumor cell apoptosis in vivo compared to either agent alone. [] Furthermore, in human tumor xenograft models, the combination of OSI-027 (a close analogue of this compound) with sunitinib (a multikinase/VEGFR2 inhibitor) resulted in greater tumor growth inhibition than either drug alone. []
Q4: What are the key structural features of this compound that contribute to its activity and selectivity?
A: While the exact structural details of this compound are not publicly available in the provided research papers, they describe it as an ATP-competitive inhibitor of mTORC1/2, suggesting it binds to the ATP-binding site of these kinases. [, ] Its high selectivity for mTOR over other kinases like PI3K isoforms and DNA-PK suggests a specific interaction with structural features unique to the mTOR kinase domain. [] Further research into the structure-activity relationship (SAR) of this compound and its analogues could provide valuable insights into the molecular determinants of its potency and selectivity.
Q5: What is the current clinical development status of this compound (OSI-027)?
A: OSI-027, a close analogue of this compound, is currently undergoing phase I clinical trials in cancer patients. [] These trials aim to evaluate its safety, determine the optimal dose for further investigation, and potentially gather preliminary data on its efficacy in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。